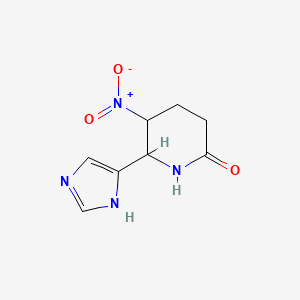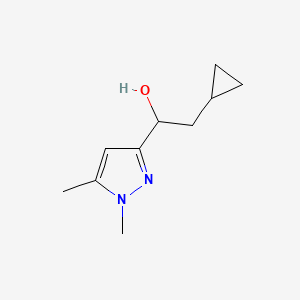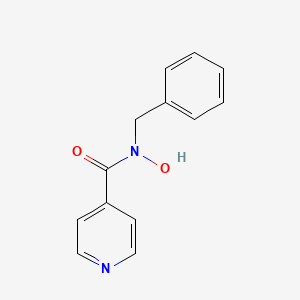![molecular formula C7H8ClFN4 B6600671 (8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride CAS No. 1955558-29-8](/img/structure/B6600671.png)
(8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a fluorine atom at the 8th position of the triazolopyridine ring and a methanamine group attached to the 3rd position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds have been found to target the receptor tyrosine kinase mesenchymal epithelial transition factor (met) .
Mode of Action
It’s known that met inhibitors generally work by blocking both ligand-dependent and -independent activities of met .
Biochemical Pathways
Met and its endogenous ligand, hepatocyte growth factor (hgf), are implicated in several cellular processes relevant to cancer, including cell proliferation, cell migration, and invasive growth .
Pharmacokinetics
Similar compounds have demonstrated desirable preclinical pharmacokinetics, significant inhibition of met phosphorylation in mice, and robust tumor growth inhibition in a met-dependent mouse efficacy model .
Result of Action
Similar compounds have demonstrated nanomolar inhibition of met kinase activity and robust tumor growth inhibition in a met-dependent mouse efficacy model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Ring: This step involves the cyclization of appropriate precursors to form the triazolopyridine core structure.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 8th position using fluorinating agents under controlled conditions.
Attachment of the Methanamine Group: The methanamine group is attached to the 3rd position of the triazolopyridine ring through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride
- (6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride
- 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Uniqueness
(8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride is unique due to the presence of the fluorine atom at the 8th position, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN4.ClH/c8-5-2-1-3-12-6(4-9)10-11-7(5)12;/h1-3H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINQSEMJHLTLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)




![5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B6600624.png)




![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B6600650.png)

![([1-(2-Methoxyethyl)-1H-benzimidazol-2-YL]methyl)amine dihydrochloride](/img/structure/B6600680.png)

